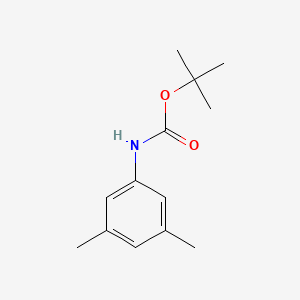

tert-butyl (3,5-dimethylphenyl)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(3,5-dimethylphenyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-9-6-10(2)8-11(7-9)14-12(15)16-13(3,4)5/h6-8H,1-5H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVGLGIHTQZQWPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for Tert Butyl 3,5 Dimethylphenyl Carbamate

Direct Carbamation Approaches

The most straightforward method for the synthesis of tert-butyl (3,5-dimethylphenyl)carbamate is the direct N-tert-butoxycarbonylation of 3,5-dimethylaniline (B87155). This is typically accomplished using di-tert-butyl dicarbonate (B1257347), commonly known as Boc-anhydride ((Boc)₂O). This reaction is widely employed for the protection of amino groups due to its efficiency and the stability of the resulting carbamate (B1207046). mychemblog.com

The reaction involves the nucleophilic attack of the amino group of 3,5-dimethylaniline on one of the carbonyl carbons of Boc-anhydride. This process can be performed under various conditions. For instance, the reaction can be carried out in a suitable organic solvent such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM). mychemblog.com Often, a base is added to facilitate the reaction, with common choices including triethylamine (B128534) (Et₃N) or 4-(dimethylamino)pyridine (DMAP). researchgate.net In some procedures, the reaction proceeds efficiently at room temperature, while in others, cooling to 0 °C may be employed initially. mychemblog.comnih.gov

A general procedure involves dissolving 3,5-dimethylaniline in a solvent, followed by the addition of Boc-anhydride. The reaction progress is monitored by techniques like thin-layer chromatography (TLC). Upon completion, a standard aqueous work-up is performed to isolate the desired product. Yields for this type of reaction are typically high. nih.gov

Table 1: Representative Conditions for Direct Carbamation of Anilines

| Amine Substrate | Reagent | Base/Catalyst | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|---|

| Aniline (B41778) | (Boc)₂O | Amberlite-IR 120 | DCM | Room Temp. | 3 min | 95% google.com |

| Aniline | (Boc)₂O | None | Solvent-free | Room Temp. | <1 min | ~100% google.com |

| 3-Chloroaniline | (Boc)₂O | None | Water | Not specified | 4 hrs | Not specified gsconlinepress.com |

| Various Amines | (Boc)₂O | None | Water/Acetone | Room Temp. | 5-12 min | Excellent nih.govchemicalbook.com |

Indirect Synthetic Routes via Precursor Transformations

Indirect methods provide alternative pathways to this compound, often by constructing the carbamate functionality from a precursor molecule. A prominent example is the reaction of 3,5-dimethylphenyl isocyanate with tert-butanol (B103910). The isocyanate can be generated in situ or prepared as a stable intermediate.

One classic method for generating isocyanates is the Curtius rearrangement, which involves the thermal decomposition of an acyl azide (B81097). For the synthesis of this compound, this would start from 3,5-dimethylbenzoic acid. The carboxylic acid is first converted to its corresponding acyl azide, which then rearranges to 3,5-dimethylphenyl isocyanate. This highly reactive intermediate is then trapped with tert-butanol to yield the final carbamate product. Reagents like diphenylphosphoryl azide (DPPA) can facilitate the one-pot conversion of carboxylic acids to carbamates in the presence of an alcohol. gsconlinepress.com

Another approach involves the synthesis of the isocyanate from the corresponding amine. For instance, phosgene (B1210022) or a phosgene equivalent can be used to convert 3,5-dimethylaniline to 3,5-dimethylphenyl isocyanate, which is then reacted with tert-butanol. However, due to the high toxicity of phosgene, this method is less common in laboratory settings.

Catalytic Methods in the Synthesis of this compound Derivatives

Catalysis offers powerful tools for the synthesis of carbamates, often providing milder reaction conditions and broader substrate scope. Both metal-catalyzed and organocatalytic systems have been developed for the formation of N-aryl carbamates.

Metal-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions have emerged as a versatile method for the synthesis of N-aryl carbamates. One such strategy involves the coupling of an aryl halide or triflate with sodium cyanate (B1221674) in the presence of a palladium catalyst and an alcohol. mychemblog.com In the context of synthesizing this compound, this would involve the reaction of a 3,5-dimethylphenyl halide (e.g., 1-bromo-3,5-dimethylbenzene) or triflate with sodium cyanate and tert-butanol. The reaction proceeds via the in situ formation of an aryl isocyanate intermediate, which is then trapped by the alcohol. The use of specific ligands, such as those from the Buchwald group, can significantly enhance the efficiency of these reactions. mychemblog.com While this method is powerful, the direct use of tert-butanol can sometimes lead to lower yields due to its steric hindrance and lower nucleophilicity compared to primary or secondary alcohols. However, using tert-butanol as the solvent can often overcome this limitation. mychemblog.com

Table 2: Palladium-Catalyzed Synthesis of N-Aryl-tert-butylcarbamates

| Aryl Halide/Triflate | Alcohol | Catalyst System | Solvent | Temperature | Yield |

|---|---|---|---|---|---|

| Various Aryl Chlorides/Triflates | tert-Butanol | Pd₂(dba)₃ / Buchwald Ligand | tert-Butanol (as solvent) | 90 °C | 60-94% mychemblog.com |

Other metal catalysts, such as those based on zinc, have been investigated for the synthesis of methyl N-phenyl carbamate from dimethyl carbonate and aniline, which suggests potential applicability to the synthesis of other aryl carbamates with appropriate modifications. orgsyn.org

Organocatalytic Systems

Organocatalysis provides a metal-free alternative for carbamate synthesis. For the tert-butoxycarbonylation of amines, various organocatalysts have been explored. While many procedures for Boc protection proceed without a catalyst, certain bases like 4-(dimethylamino)pyridine (DMAP) can be considered as organocatalysts that accelerate the reaction. researchgate.net

More advanced organocatalytic systems have been developed for related transformations. For instance, the oxidation of anilines to nitro compounds or azoxybenzenes can be achieved using organocatalysts like 2,2,2-trifluoroacetophenone. dergipark.org.tr While not a direct carbamate synthesis, these methods highlight the potential of organocatalysis in functionalizing the aniline core, which could be part of a multi-step synthesis of carbamate derivatives.

Green Chemistry Considerations in Carbamate Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. For the synthesis of this compound, several green chemistry principles can be applied.

One of the most effective green approaches is the use of water as a solvent for the N-tert-butoxycarbonylation of amines. nih.gov Reactions performed in water, or a water-acetone mixture, can proceed rapidly at room temperature without the need for an acid or base catalyst, offering high yields and simplified product isolation. nih.govchemicalbook.com This approach avoids the use of volatile and often toxic organic solvents.

Solvent-free reaction conditions represent another green alternative. The direct reaction of an amine with Boc-anhydride in the presence of a solid-supported catalyst like Amberlite-IR 120, or even without any catalyst, can provide the desired carbamate in near-quantitative yields with very short reaction times. google.com The elimination of a solvent reduces waste and simplifies the work-up procedure.

Furthermore, the development of catalytic systems, both metal-based and organocatalytic, aligns with green chemistry principles by reducing the amount of reagents needed and often allowing for milder reaction conditions. The use of recoverable and reusable catalysts is also a key aspect of sustainable synthesis. orgsyn.org

Mechanistic Investigations of Reactions Involving Tert Butyl 3,5 Dimethylphenyl Carbamate

Unraveling the Pathways: Carbamate (B1207046) Formation and Cleavage

The synthesis and cleavage of tert-butyl (3,5-dimethylphenyl)carbamate are fundamental processes governed by distinct mechanistic routes. The formation typically involves the reaction of 3,5-dimethylaniline (B87155) with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. The reaction proceeds through a nucleophilic attack of the aniline (B41778) nitrogen on one of the carbonyl carbons of the anhydride, followed by the departure of the other Boc group as a stable leaving group.

The cleavage of the this compound, or deprotection, can be achieved under both acidic and basic conditions, each following a different mechanistic course.

Acid-Catalyzed Cleavage: Under acidic conditions, the mechanism is analogous to the AAL1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) pathway observed for tert-butyl esters. The reaction is initiated by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. However, due to the stability of the tertiary carbocation, the bond between the oxygen and the tert-butyl group cleaves, forming a tert-butyl cation and the corresponding carbamic acid of 3,5-dimethylaniline. This carbamic acid is unstable and readily decarboxylates to yield 3,5-dimethylaniline and carbon dioxide. The stability of the tert-butyl cation is a key driving force for this pathway.

Base-Catalyzed Cleavage: In the presence of a strong base, the cleavage of aryl N-tert-butylcarbamates can proceed through an elimination-conjugate base (E1cB) mechanism. This pathway involves the deprotonation of the nitrogen atom by the base to form an anionic intermediate. Subsequent elimination of the tert-butoxide ion leads to the formation of an isocyanate intermediate, which is then hydrolyzed to the corresponding amine. The rate of this reaction is influenced by the nature of the aryl group.

| Cleavage Condition | Key Intermediate | Mechanism | Driving Force |

| Acidic | tert-butyl cation | AAL1 | Stability of the tertiary carbocation |

| Basic | Isocyanate | E1cB | Deprotonation and elimination |

A Strategic Shield: The Role of a Protecting Group in Complex Synthesis

The tert-butoxycarbonyl (Boc) group, of which this compound is a derivative, is a cornerstone of protecting group strategy in modern organic synthesis, particularly in peptide synthesis. Its stability under a wide range of conditions, coupled with its facile removal under specific acidic conditions, makes it an invaluable tool for chemists.

Orthogonal Protecting Group Strategies

A key concept in the synthesis of complex molecules is the use of orthogonal protecting groups, which can be removed under distinct conditions without affecting each other. The Boc group is a central player in such strategies. For instance, it is stable to the basic conditions used to remove the Fmoc (9-fluorenylmethyloxycarbonyl) group, and to the hydrogenolysis conditions used to cleave benzyl-based protecting groups like Cbz (carboxybenzyl). This orthogonality allows for the selective deprotection of different functional groups at various stages of a synthesis.

The 3,5-dimethylphenyl substituent on the carbamate can influence the electronic properties and steric environment of the protecting group, which may subtly affect its reactivity and selectivity in complex synthetic sequences, although detailed studies on this specific aspect are limited.

Deprotection Mechanisms and Selectivity

The selective removal of the this compound in the presence of other acid-labile groups can be challenging but is achievable under carefully controlled conditions. The rate of acid-catalyzed cleavage is dependent on the stability of the resulting carbocation and the acidity of the medium. By using milder acidic conditions, it is sometimes possible to selectively cleave more labile protecting groups while leaving the Boc group intact.

Conversely, stronger acidic reagents like trifluoroacetic acid (TFA) are commonly employed for the complete removal of the Boc group. The choice of solvent and the presence of scavengers, such as anisole (B1667542) or triethylsilane, are often crucial to trap the liberated tert-butyl cation and prevent unwanted side reactions with other nucleophilic sites in the molecule.

The selectivity of deprotection is a critical factor in the successful application of this protecting group. For example, methods utilizing reagents like tetra-n-butylammonium fluoride (B91410) (TBAF) have been developed for the mild and selective cleavage of certain carbamates, with phenyl carbamates being particularly susceptible. While tert-butyl carbamates are generally more robust under these conditions, the specific electronic nature of the 3,5-dimethylphenyl group could modulate this reactivity.

Expanding Synthetic Horizons: Participation in Cascade and Multicomponent Reactions

The reactivity of the carbamate functionality allows for the participation of this compound and its derivatives in powerful bond-forming cascade and multicomponent reactions (MCRs), which enable the rapid construction of molecular complexity from simple precursors in a single operation.

An example of its application is in hydroamination reactions . While direct studies on this compound are scarce, related systems highlight its potential. In gold-catalyzed hydroamination of allenes, N-unsubstituted carbamates can act as nucleophiles. The reaction likely proceeds through the outer-sphere attack of the carbamate on a gold π-allene complex. The electronic properties of the aryl substituent on the carbamate can influence the nucleophilicity of the nitrogen and thus the efficiency and selectivity of the reaction.

In the context of epoxide ring-opening , while not directly involving this compound, studies have shown that related species like tert-butyl carbonate can act as effective nucleophiles. This suggests the potential for N-aryl carbamates to participate in similar transformations, where the nitrogen atom would attack one of the electrophilic carbons of the epoxide ring, leading to the formation of valuable amino alcohol derivatives. The 3,5-dimethylphenyl group would be expected to influence the nucleophilicity of the carbamate nitrogen.

The following table summarizes the potential roles of this compound in these advanced synthetic methodologies.

| Reaction Type | Role of Carbamate | Potential Influence of 3,5-Dimethylphenyl Group |

| Hydroamination | Nitrogen Nucleophile | Modulates nucleophilicity of the nitrogen atom |

| Epoxide Ring-Opening | Nitrogen Nucleophile | Influences the rate and regioselectivity of the ring-opening |

Advanced Applications of Tert Butyl 3,5 Dimethylphenyl Carbamate and Its Analogs in Chiral Systems

Design and Synthesis of Polysaccharide-Based Chiral Stationary Phases Incorporating 3,5-Dimethylphenylcarbamate Moieties

The design of these CSPs involves the derivatization of the hydroxyl groups of the polysaccharide (amylose or cellulose) with 3,5-dimethylphenyl isocyanate. This process yields tris(3,5-dimethylphenylcarbamate) derivatives, which are then coated or immobilized onto a solid support, typically silica (B1680970) gel. mdpi.comnih.govnih.gov The resulting CSPs possess a well-defined chiral structure, often a helical groove, where interactions with analytes occur. acs.orgnih.govresearchgate.net The chiral recognition mechanism is complex, involving a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance between the carbamate (B1207046) groups of the selector and the functional groups of the analyte enantiomers. rsc.orgnih.gov

Amylose (B160209) tris(3,5-dimethylphenylcarbamate) (ADMPC) is a highly effective chiral selector used in commercially available HPLC columns. researchgate.netresearchgate.net Structural analysis using NMR spectroscopy, combined with computer modeling, has suggested that ADMPC adopts a left-handed 4/3 helical structure in solution. acs.orgnih.gov This defined conformation creates chiral grooves where the carbamate residues are positioned to interact selectively with enantiomers.

The enantioseparation capability of ADMPC-based CSPs has been demonstrated for a wide array of racemic compounds, including pesticides and various pharmaceuticals. nih.govnih.gov The separation mechanism is primarily controlled by hydrogen bonding and other intermolecular interactions. nih.gov Studies have shown that even slight differences in the binding sites for a pair of enantiomers within the chiral groove of the amylose derivative are sufficient to achieve separation. nih.gov The performance of these CSPs can be influenced by chromatographic conditions such as the mobile phase composition and temperature, with lower temperatures often leading to better resolution. nih.gov

Table 1: Chiral Resolution of Racemic Pesticides on an Amylose Tris(3,5-dimethylphenylcarbamate) CSP Data sourced from a study on the chiral resolution of pesticides by HPLC. nih.gov

| Racemic Compound | Resolution (Rs) |

| Fenoxaprop-ethyl | Complete |

| Quizalofop-ethyl | Complete |

| Lactofen | Complete |

| Metalaxyl | Partial |

| Benalaxyl | Complete |

| Hexythiazox | Complete |

| Fluroxypyr-meptyl | Complete |

Cellulose (B213188) tris(3,5-dimethylphenylcarbamate) (CDMPC) is another of the most powerful and versatile chiral selectors for HPLC. mdpi.comresearchgate.net These CSPs are known for their broad applicability in separating over 80% of chiral compounds. mdpi.com The synthesis involves the reaction of microcrystalline cellulose with an excess of 3,5-dimethylphenyl isocyanate in a suitable solvent like pyridine (B92270) or an ionic liquid. mdpi.comnih.govnih.gov

Research has shown that the degree of polymerization (DP) of the cellulose backbone influences the chiral recognition ability of the resulting CSP. mdpi.comnih.gov While derivatives with very low DP (e.g., 7-mer) show reduced separation capabilities, a DP of 18 appears to be sufficient for CDMPC to exhibit chiral recognition comparable to that of derivatives with much larger DPs (e.g., 124-mer). mdpi.comnih.gov This finding is significant for the controlled synthesis and optimization of these CSPs. The enantioseparation mechanism on CDMPC involves a combination of hydrogen bonding, hydrophobic effects, and π–π stacking interactions. rsc.org

Table 2: Influence of Cellulose Degree of Polymerization (DP) on Chiral Recognition Ability Based on findings from studies on cellulose tris(3,5-dimethylphenylcarbamate) CSPs. mdpi.comnih.gov

| Cellulose Derivative | Degree of Polymerization (DP) | Chiral Recognition Ability |

| CDMPC-7 | 7 | Lower |

| CDMPC-11 | 11 | Moderate |

| CDMPC-18 | 18 | Similar to higher DPs |

| CDMPC-52 | 52 | Similar to higher DPs |

| CDMPC-124 | 124 | High |

While coating polysaccharide derivatives onto silica is a common method for preparing CSPs, it has a significant drawback: the coated phase is not covalently bonded to the support. This limits the range of usable mobile phase solvents, as some organic solvents can swell or dissolve the chiral selector, damaging the column. capes.gov.brnih.govchiraltech.com To overcome this, immobilization techniques are employed to covalently link the polysaccharide derivative to the silica matrix. wikipedia.org Immobilized CSPs exhibit enhanced stability and solvent versatility, allowing for the use of a broader range of organic solvents (e.g., chloroform (B151607), tetrahydrofuran) which can improve separation selectivity and efficiency. nih.govnih.govresearchgate.net However, the immobilization process can sometimes lead to a slight reduction in chiral recognition ability compared to the coated counterparts, a trade-off that is often compensated for by the expanded solvent selection. nih.gov

Photochemical immobilization involves using UV irradiation to induce cross-linking reactions, covalently bonding the chiral selector to the silica support. mdpi.comresearchgate.net This method has been successfully used to prepare robust CSPs. For instance, a 4-methylbenzoyl cellulose-based CSP was immobilized by irradiating the coated selector with UV light. mdpi.com The resulting stationary phase demonstrated high chiral recognition and tolerance to a wide variety of organic solvents. mdpi.com This light-assisted approach offers a way to create stable CSPs that retain a high degree of their enantioselective properties. researchgate.netnih.gov

Immobilization can also be achieved through thermal processes that initiate radical polymerization. nih.govresearchgate.net This technique often involves introducing vinyl groups onto the polysaccharide derivative, which can then be polymerized, with or without a vinyl monomer, to fix the selector onto the silica surface. researchgate.netresearchgate.net The efficiency of this immobilization is dependent on the content of the vinyl groups on the polysaccharide. researchgate.net While a lower vinyl content can make immobilization more challenging, the resulting CSP may exhibit higher chiral recognition abilities. researchgate.net These thermally immobilized CSPs show good stability, allowing for the use of solvents like chloroform in the mobile phase to achieve better separations for certain racemates. researchgate.net

Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a highly efficient and versatile method for immobilizing chiral selectors. nih.govresearchgate.net This approach allows for the creation of a stable triazole linkage between the selector and the support under mild reaction conditions. mdpi.comnih.gov For example, a chiral selector containing an alkyne group can be "clicked" onto an azide-functionalized silica support. nih.gov This method enables controlled loading and a high density of the selector on the silica surface. researchgate.net Another click reaction, the thiol-ene reaction, has also been employed to immobilize cellulose derivatives onto thiol-modified silica gel, resulting in CSPs with increased resistance to organic solvents. nih.govmdpi.com The precise and robust nature of click chemistry makes it a powerful tool for developing the next generation of high-performance, solvent-resistant chiral stationary phases. elsevierpure.com

Immobilization Techniques for Chiral Stationary Phases

Enantioselective Synthesis Utilizing Derivatives of tert-Butyl (3,5-Dimethylphenyl)carbamate

The carbamate functional group, particularly when incorporating sterically defined and electronically distinct substituents, serves as a powerful tool in asymmetric synthesis. The this compound moiety, while extensively utilized in the construction of chiral stationary phases for chromatography, also holds potential as a directing or protecting group in the enantioselective synthesis of chiral molecules. Its derivatives, especially allylic carbamates, are valuable precursors for the synthesis of chiral amines and other nitrogen-containing compounds through various stereoselective reactions.

Asymmetric Hydrogenation of Allylic Carbamates

The asymmetric hydrogenation of allylic amine derivatives is a cornerstone strategy for producing chiral saturated amines. While direct research on the asymmetric hydrogenation of allylic substrates specifically bearing the this compound group is not extensively documented in the reviewed literature, the principles can be inferred from studies on analogous N-protected allylic amines. The carbamate group, in general, can influence the trajectory of hydrogenation through coordination with the metal catalyst or by steric control, guiding the delivery of hydrogen to one face of the double bond.

Rhodium and Iridium complexes with chiral phosphine (B1218219) ligands are the most common catalysts for this transformation. For instance, the rhodium-catalyzed asymmetric hydrogenation of N-acetamido-1,3-dienes provides a route to chiral allylic amines with high enantioselectivity. rsc.org This reaction proceeds as a mono-hydrogenation, selectively reducing one of the two double bonds. rsc.org The choice of chiral ligand is critical for achieving high enantiomeric excess (ee). A notable example is the use of the DuanPhos ligand in conjunction with a rhodium precursor. rsc.org

The general reaction scheme for the asymmetric hydrogenation of an N-protected allylic amine is as follows:

Figure 1. General scheme for asymmetric hydrogenation of an N-protected allylic amine. R1, R2, R3 represent various substituents, and P represents a protecting group, such as a carbamate.

Research on 2-acetamido-1,3-dienes demonstrates the viability of this approach for creating β-substituted chiral allylic amines. rsc.org The results highlight the potential for high yields and enantioselectivities, which would be desirable for substrates like the derivatives of this compound.

Table 1: Rh-Catalyzed Asymmetric Hydrogenation of N-Acyl-Substituted Dienes rsc.org This table presents data for an analogous reaction, as specific data for this compound derivatives was not available in the cited literature.

| Substrate (N-acyl group) | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| N-acetyl | [Rh(COD)2]BF4 / (Sc,Rp)-DuanPhos | 98 | 97 |

| N-benzoyl | [Rh(COD)2]BF4 / (Sc,Rp)-DuanPhos | 96 | 98 |

| N-Cbz | [Rh(COD)2]BF4 / (Sc,Rp)-DuanPhos | 99 | 99 |

Stereoselective Transformations

Beyond hydrogenation, allylic carbamates are versatile substrates for a range of other stereoselective transformations, enabling the synthesis of complex chiral molecules. The carbamate group is instrumental in these reactions, often acting as a directing group or participating in the reaction mechanism to control stereochemical outcomes.

One significant transformation is the asymmetric aziridination of allylic carbamates. Research has shown that carbamate-protected allylic alcohols can undergo highly enantioselective aziridination using ion-paired rhodium complexes. nih.gov This method provides direct access to chiral aziridines, which are valuable synthetic intermediates. nih.gov The carbamate's carbonyl group can engage in non-covalent interactions with the chiral catalyst, influencing the stereochemical course of the nitrene transfer. nih.gov

Another important stereoselective reaction is the Pd-catalyzed enantioselective Markovnikov addition of carbamates to allylic alcohols. This process constructs α-secondary and α-tertiary amines, leading to the formation of β-amino alcohols after in-situ reduction. nih.govescholarship.org Mechanistic studies suggest the reaction proceeds through a syn-aminopalladation pathway, where the carbamate nitrogen and the palladium catalyst add to the same face of the alkene. nih.govescholarship.org

Furthermore, iridium-catalyzed enantioselective allylation of carbamates with achiral allylic carbonates offers a direct route to branched, protected primary allylic amines. nih.gov This reaction can proceed with high regioselectivity and enantioselectivity, accommodating various carbamate protecting groups like Boc, Cbz, and Fmoc. nih.gov

Finally, the regio- and diastereoselective aminochlorocyclization of internal allylic carbamates, catalyzed by palladium, yields functionalized oxazolidinones. rsc.org This intramolecular reaction forms vicinal C–N and C–Cl bonds with high diastereoselectivity, and the resulting products can be converted into useful amino alcohols. rsc.org

Table 2: Examples of Stereoselective Transformations of Allylic Carbamate Derivatives This table summarizes findings for various allylic carbamate substrates, illustrating the breadth of possible stereoselective reactions.

| Transformation | Substrate Type | Catalyst/Reagent | Product Type | Key Findings (Yield/Selectivity) | Reference |

|---|---|---|---|---|---|

| Asymmetric Aziridination | Allylic Carbamate | Ion-Paired Rh(II,II) Complex | Chiral Aziridine | Up to 98% yield, >99% ee | nih.gov |

| Enantioselective Markovnikov Addition | Allylic Alcohol + Carbamate | Pd-Catalyst / Ligand | β-Amino Alcohol | Moderate yields, up to 94% ee | nih.govescholarship.org |

| Enantioselective Allylation | Allylic Carbonate + Carbamate | Metacyclic Iridium Catalyst | Branched Allylic Amine | Good yields, avg. 98% ee | nih.gov |

| Aminochlorocyclization | Internal Allylic Carbamate | Pd(OAc)2 / CuCl2 | Oxazolidinone | Up to 95% yield, >20:1 dr | rsc.org |

Computational and Spectroscopic Studies on Carbamate Structure and Reactivity

Quantum Chemical Calculations and Molecular Dynamics Simulations

Computational chemistry serves as a powerful tool to predict and understand the behavior of carbamate (B1207046) molecules. Through methods like quantum chemical calculations and molecular dynamics (MD) simulations, researchers can model molecular geometries, energy landscapes, and interactions with other molecules, which are often difficult to observe experimentally.

The three-dimensional structure of tert-butyl (3,5-dimethylphenyl)carbamate is dictated by the rotational barriers around its key single bonds, particularly the C-N bond of the carbamate linkage and the N-C(aryl) bond. Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to determine the most stable conformations by finding the minima on the potential energy surface.

For N-arylcarbamates, the rotation around the C-N bond is a significant conformational process. This rotation is hindered due to the partial double bond character arising from the delocalization of the nitrogen lone pair into the carbonyl group. This phenomenon leads to the existence of syn and anti rotamers. Studies on related N-aryl-N-alkyl carbamates have shown that the barrier to this rotation is influenced by electronic and steric factors. nd.edu Electron-donating groups on the aryl ring tend to increase the rotational barrier, while electron-withdrawing groups decrease it. nd.edu In the case of this compound, the two methyl groups on the phenyl ring are weakly electron-donating, which would slightly increase the energy barrier for C-N bond rotation compared to an unsubstituted phenylcarbamate.

Furthermore, steric hindrance between the bulky tert-butyl group and the 3,5-dimethylphenyl ring plays a crucial role. The N-aryl ring is often forced to rotate out of co-planarity with the carbamate C-N=O plane to minimize steric strain. nd.edu This twisting affects the conjugation between the nitrogen lone pair and the aryl ring. nd.edu

A crystal structure analysis of the closely related phenyl N-(3,5-dimethylphenyl)carbamate reveals that the dimethylphenyl and phenyl rings are nearly perpendicular to each other, with dihedral angles of approximately 84.5° and 85.5° in the two independent molecules found in the asymmetric unit. nih.gov The dimethylphenyl ring is inclined to the mean plane of the carbamate group by about 28-34°, demonstrating a significant twist from planarity. nih.gov Energy minimization calculations using methods like B3LYP/6-311++G** on similar carbamates help in mapping the potential energy surface for these rotations and identifying the lowest energy conformations. dcu.ie The presence of the bulky tert-butyl group in place of the phenyl group on the oxygen would likely lead to different, but still non-planar, preferred conformations to alleviate steric clash.

The 3,5-dimethylphenylcarbamate moiety is a cornerstone of some of the most successful chiral stationary phases (CSPs) used in high-performance liquid chromatography (HPLC), such as cellulose (B213188) tris(3,5-dimethylphenylcarbamate). rsc.orgmdpi.com Molecular dynamics and docking simulations have been instrumental in understanding the chiral recognition mechanisms at a molecular level. rsc.orgtandfonline.com

Although this compound itself is not chiral, the principles governing its intermolecular interactions are the same as those that drive chiral recognition in its polymeric analogs. These interactions are primarily non-covalent and include:

Hydrogen Bonding: The N-H proton of the carbamate group can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. These interactions are crucial for binding with analytes that have complementary functionalities. rsc.org

π-π Stacking: The electron-rich 3,5-dimethylphenyl ring can engage in π-π stacking interactions with aromatic or other π-systems in an analyte molecule. rsc.org

Dipole-Dipole Interactions: The carbamate group possesses a significant dipole moment, which can lead to electrostatic interactions with polar analytes. acs.org

Hydrophobic and Steric Interactions: The tert-butyl and dimethylphenyl groups create specific hydrophobic pockets and steric hindrances. An analyte's ability to "fit" into the three-dimensional structure created by these groups is a key component of recognition. The shape of the groove formed by the carbamate is critical for selectivity. rsc.org

Molecular docking studies on cellulose tris(3,5-dimethylphenylcarbamate) have shown that the combination of these forces creates a specific binding environment. rsc.orgrsc.org The difference in binding energy for two enantiomers within this chiral environment leads to their separation. rsc.org MD simulations further reveal the dynamic nature of these interactions, showing how the selector, analyte, and solvent molecules move and adapt over time to achieve the most stable binding complex. tandfonline.comnih.gov

Advanced Spectroscopic Characterization for Mechanistic Elucidation and Structural Confirmation

Spectroscopic methods are indispensable for the unambiguous identification of this compound and for monitoring its formation or transformation in chemical reactions.

NMR spectroscopy provides detailed information about the chemical environment of each atom in a molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals. The nine protons of the tert-butyl group would appear as a sharp singlet, typically in the range of 1.4-1.6 ppm. The six protons of the two methyl groups on the phenyl ring would also produce a singlet, likely around 2.2-2.4 ppm. The aromatic protons would appear in the aromatic region (around 6.5-7.5 ppm), with one signal for the proton at the 4-position and another for the two equivalent protons at the 2- and 6-positions. The N-H proton would give a broad singlet, the chemical shift of which is highly dependent on solvent and concentration.

¹³C NMR: The carbon NMR spectrum provides complementary information. The quaternary carbon of the tert-butyl group would appear around 80 ppm, with the methyl carbons of this group resonating near 28 ppm. The methyl carbons on the phenyl ring would be observed around 21 ppm. The aromatic carbons would have distinct signals, and the carbonyl carbon (C=O) of the carbamate would be found significantly downfield, typically in the 150-155 ppm region.

Dynamic NMR (D-NMR): Due to the hindered rotation around the C-N bond, variable temperature NMR studies can be used to determine the energy barrier (ΔG‡) of this process. nd.edulookchem.com At low temperatures, the rotation may become slow enough on the NMR timescale to observe separate signals for different conformers (rotamers), leading to peak broadening or splitting. researchgate.netnih.gov

A representative table of expected NMR shifts is provided below.

| Group | ¹H NMR Shift (ppm) | ¹³C NMR Shift (ppm) |

| tert-Butyl (9H, s) | ~1.5 | ~28 (CH₃), ~80 (C) |

| Aryl-CH₃ (6H, s) | ~2.3 | ~21 |

| Aromatic C-H | ~6.7 - 7.2 | ~120 - 140 |

| N-H (1H, br s) | Variable | - |

| Carbonyl (C=O) | - | ~153 |

Interactive Data Table: Click on headers to sort.

IR spectroscopy is excellent for identifying the key functional groups within the molecule. The most prominent absorption bands for this compound are associated with the carbamate linkage.

N-H Stretch: A sharp to moderately broad peak is expected in the range of 3200-3400 cm⁻¹. The exact position and shape depend on the extent of hydrogen bonding.

C-H Stretch: Signals for aliphatic (from the tert-butyl and methyl groups) and aromatic C-H stretching will appear just below and just above 3000 cm⁻¹, respectively.

C=O Stretch (Amide I band): A very strong and sharp absorption band is characteristic of the carbonyl group in carbamates, typically appearing between 1680 and 1730 cm⁻¹. Its position can be influenced by hydrogen bonding and the electronic nature of the substituents.

N-H Bend / C-N Stretch (Amide II band): A strong band around 1500-1550 cm⁻¹ is also characteristic of secondary amides and carbamates.

C-O Stretch: The C-O stretching vibrations of the carbamate group will appear in the 1200-1300 cm⁻¹ region.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3200 - 3400 | Medium-Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| C=O Stretch | 1680 - 1730 | Very Strong |

| N-H Bend / C-N Stretch | 1500 - 1550 | Strong |

| C-O Stretch | 1200 - 1300 | Strong |

Interactive Data Table: Click on headers to sort.

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. For this compound (Molecular Weight: 235.32 g/mol ), the molecular ion peak ([M]⁺) at m/z 235 would be expected in the mass spectrum.

The fragmentation of tert-butyl carbamates under electron ionization (EI) or electrospray ionization (ESI) is well-documented. The tert-butoxycarbonyl (Boc) group is known to be labile. Key fragmentation pathways include:

Loss of isobutylene (B52900) (C₄H₈, 56 Da) to give a carbamic acid intermediate, which can then lose CO₂ (44 Da). This results in a prominent fragment corresponding to the 3,5-dimethylaniline (B87155) ion.

Cleavage to form a stable tert-butyl cation ([C(CH₃)₃]⁺) at m/z 57.

The combined loss of isobutylene and carbon dioxide (100 Da) is a major dissociation pathway for protonated tert-butylcarbamates in tandem mass spectrometry.

These characteristic fragmentation patterns are invaluable for confirming the structure of the target molecule and identifying it in complex mixtures or during reaction monitoring.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies

The traditional synthesis of carbamates often involves hazardous reagents such as phosgene (B1210022) or isocyanates. orgsyn.org A significant future direction in carbamate (B1207046) synthesis is the development of greener and safer methodologies. One of the most promising areas is the utilization of carbon dioxide (CO₂) as a C1 building block. Research is ongoing to develop efficient methods for the three-component coupling of an amine (like 3,5-dimethylaniline), carbon dioxide, and an alcohol or alkyl halide to form the carbamate. mdpi.comnih.gov These methods avoid the need for toxic phosgene and can operate under milder conditions.

Another avenue involves the refinement of one-pot procedures that convert carboxylic acids or their derivatives directly into carbamates via rearrangements like the Curtius rearrangement, but with improved safety and efficiency. orgsyn.orgmdpi.com The development of non-toxic reagents and protocols that minimize waste and simplify purification are key goals. For tert-butyl (3,5-dimethylphenyl)carbamate, this would mean developing a direct, high-yield synthesis from 3,5-dimethylaniline (B87155) that avoids harsh conditions and toxic intermediates, potentially using novel activating agents or CO₂-based technologies.

| Methodology | Description | Potential Application for this compound |

| CO₂ Utilization | Three-component coupling of amines, CO₂, and alkyl halides or alcohols. mdpi.comnih.gov | A phosgene-free, sustainable route from 3,5-dimethylaniline, CO₂, and a tert-butyl source. |

| Activated Carbonates | Use of mixed carbonates (e.g., p-nitrophenyl carbonates) as safer alternatives to phosgene for alkoxycarbonylation. nih.gov | Reaction of 3,5-dimethylaniline with a pre-activated tert-butoxycarbonyl donor, offering high selectivity and milder conditions. |

| Improved Rearrangements | One-pot Curtius-type reactions using safer azide (B81097) sources or non-azide pathways to generate the isocyanate intermediate in situ. orgsyn.orgmdpi.com | More efficient and safer conversion of a related carboxylic acid derivative to the target carbamate. |

| Oxidative Carbonylation | Direct carbonylation of amines and alcohols using carbon monoxide and an oxidant. | A potential direct route, though it often requires high pressures and specialized catalytic systems. |

Exploration of New Catalytic Systems for Stereoselective Transformations

Catalysis is at the heart of modern organic synthesis. For carbamates, research is focused on developing new catalysts that are more active, selective, and sustainable. This includes the use of earth-abundant metals like copper and nickel for cross-coupling reactions to form N-aryl carbamates. mdpi.com Palladium-catalyzed reactions are also being refined for higher efficiency. chemicalbook.com The synthesis of this compound from 3,5-dimethylaniline and a Boc-source could be significantly improved by catalysts that operate at lower temperatures and with lower catalyst loadings.

While this compound itself is not chiral, it can be a substrate in reactions that create chiral centers. A major area of research is the development of catalytic systems for stereoselective transformations of carbamate-containing molecules. This involves designing chiral catalysts (both metal-based and organocatalysts) that can control the three-dimensional arrangement of atoms in a product, which is crucial in the synthesis of complex molecules like pharmaceuticals.

Advanced Computational Modeling for Predictive Design

Computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity. nih.gov Techniques like Density Functional Theory (DFT) are increasingly used to model reaction pathways for carbamate formation. orgsyn.org Such studies can elucidate complex reaction mechanisms, identify transition states, and calculate activation energies, providing insights that are difficult to obtain through experimentation alone. orgsyn.org

For this compound, computational modeling could be used to:

Optimize Reaction Conditions: By simulating the reaction between 3,5-dimethylaniline and a Boc-anhydride, for instance, researchers could predict the optimal solvent, temperature, and catalyst to maximize yield and minimize byproducts.

Design Better Catalysts: Modeling the interaction between a substrate and a catalyst can help in the rational design of new catalysts with enhanced activity and selectivity. orgsyn.org

Predict Properties: Computational methods can predict spectroscopic data (NMR, IR), which aids in characterization, as well as conformational preferences and electronic properties, which influence reactivity. chemicalbook.comorgsyn.org

The integration of machine learning with computational data is an emerging frontier that could lead to the rapid prediction of optimal synthetic routes and reaction outcomes. sarex.com

Integration with Flow Chemistry and Automated Synthesis Platforms

The shift from traditional batch processing to continuous flow chemistry represents a paradigm shift in chemical manufacturing. tci-thaijo.org Flow chemistry offers numerous advantages, including enhanced safety (especially when handling hazardous intermediates), precise control over reaction parameters, improved heat and mass transfer, and easier scalability.

The synthesis of this compound is well-suited for adaptation to a flow process. Reagents could be pumped through a heated reactor coil or a packed-bed reactor containing an immobilized catalyst or reagent. This would allow for continuous production, higher throughput, and potentially higher purity products.

Furthermore, flow systems can be integrated with real-time analytics and automated control systems. These automated platforms, guided by optimization algorithms or even artificial intelligence, can independently explore reaction conditions to find the optimal process parameters with minimal human intervention. This approach not only accelerates process development but also allows for the creation of "digital recipes" that ensure high reproducibility. The application of such automated flow platforms would represent the state-of-the-art in the production of this compound and other valuable chemical intermediates.

Q & A

Basic: What are the common synthetic routes for tert-butyl (3,5-dimethylphenyl)carbamate, and how can reaction conditions be optimized for high yield?

Answer:

The synthesis typically involves carbamate formation via reaction of 3,5-dimethylaniline with tert-butyl chloroformate. Key steps include:

- Base selection : Use triethylamine or pyridine to scavenge HCl, improving reaction efficiency.

- Solvent optimization : Dichloromethane or THF at 0–5°C minimizes side reactions like hydrolysis of the chloroformate .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) ensures purity. Yield optimization (70–85%) requires strict anhydrous conditions and stoichiometric control of reagents .

Advanced: How does the regioselectivity of carbamate group introduction in polysaccharide derivatives impact chiral recognition properties?

Answer:

Regioselective substitution at specific hydroxyl groups (e.g., C2, C3, or C6 in cellulose derivatives) alters steric and electronic environments, critical for enantioselective interactions. For example:

- Cellulose tris(3,5-dimethylphenyl carbamate) : Regioselective synthesis via carbonate aminolysis () creates distinct binding pockets for chiral analytes.

- Performance variation : Derivatives with C6 modifications (e.g., α-phenylethyl carbamate) show enhanced enantioselectivity for polar compounds due to altered hydrogen-bonding networks .

Basic: What spectroscopic techniques are recommended for characterizing this compound, and what key peaks indicate successful synthesis?

Answer:

- ATR-FTIR : Carbamate C=O stretch at ~1680–1720 cm⁻¹; N-H stretch (if present) at ~3300 cm⁻¹.

- ¹³C NMR : tert-butyl group at δ 28–30 ppm (CH₃) and 80–85 ppm (quaternary C); aromatic carbons (3,5-dimethylphenyl) at δ 120–140 ppm.

- Mass spectrometry : Molecular ion peak matching the molecular weight (C₁₃H₁₉NO₂: 221.3 g/mol) confirms purity .

Advanced: What strategies mitigate contradictions in biological activity data when testing derivatives across different assay systems?

Answer:

- Log P standardization : Adjust assay buffer pH to account for varying membrane permeability (log P ~2.5–3.5 for carbamates) .

- Metabolite profiling : LC-MS/MS identifies degradation products (e.g., free amine from carbamate cleavage) that may interfere in cell-based vs. enzymatic assays .

- Positive controls : Use structurally analogous compounds with well-characterized activity to calibrate assay sensitivity .

Stability: How do storage conditions affect the stability of this compound, and what decomposition products are observed under accelerated degradation?

Answer:

- Storage : Stable at −20°C in inert atmosphere (N₂/Ar); room temperature storage in dry, dark conditions prevents hydrolysis.

- Decomposition pathways :

- Hydrolysis: Yields 3,5-dimethylaniline (identified via GC-MS) under high humidity.

- Thermal degradation (≥100°C): Forms tert-butanol and CO₂, detectable by TGA-FTIR .

Advanced: What computational methods predict the interaction of derivatives with biological targets?

Answer:

- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., kinases) by simulating carbamate-aromatic interactions and hydrogen bonding with active sites.

- MD simulations : GROMACS assesses stability of ligand-target complexes, identifying critical residues (e.g., Ser/Lys in catalytic pockets) for structure-activity relationship (SAR) studies .

Basic: What chromatographic methods are suitable for purity analysis and separation of stereoisomers?

Answer:

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve impurities (retention time ~8–12 min).

- Chiral separation : Cellulose tris(3,5-dimethylphenyl carbamate)-coated columns (Chiralcel OD-H) achieve baseline resolution of enantiomers via π-π and dipole interactions .

Advanced: How do electronic effects of substituents on the aryl ring influence carbamate reactivity in nucleophilic reactions?

Answer:

- Electron-donating groups (e.g., methyl) : Stabilize intermediates in SN2 reactions, enhancing reactivity with electrophiles (e.g., alkyl halides).

- Steric effects : 3,5-Dimethyl substitution reduces rotational freedom, favoring transition-state alignment in asymmetric catalysis. DFT calculations (Gaussian 09) quantify these effects .

Contradiction Analysis: How to resolve discrepancies in reported biological IC₅₀ values for kinase inhibitors derived from this carbamate?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.